molecular formula C8H10N4S B13085313 5-Methyl-1-[(1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13085313
M. Wt: 194.26 g/mol
InChI Key: OHQXUQXBRIRUDW-UHFFFAOYSA-N
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Description

5-Methyl-1-[(1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both a thiazole and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with hydrazine hydrate to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for such compounds generally involve similar synthetic routes but are optimized for scale. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups .

Scientific Research Applications

5-Methyl-1-[(1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby affecting biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Methyl-1-[(1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine apart is its dual-ring structure, which combines the properties of both thiazole and pyrazole rings. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

5-methyl-1-(1,3-thiazol-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C8H10N4S/c1-6-4-7(9)11-12(6)5-8-10-2-3-13-8/h2-4H,5H2,1H3,(H2,9,11)

InChI Key

OHQXUQXBRIRUDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NC=CS2)N

Origin of Product

United States

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